2-(3,4-Dibromophenyl)oxirane
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Overview
Description
2-(3,4-Dibromophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dibromophenyl)oxirane can be achieved through several methods:
Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Alkenes can be epoxidized using peracids such as meta-chloroperoxybenzoic acid (MCPBA) to form oxiranes.
Darzens Reaction: This involves the reaction of alpha-halogenated esters with aldehydes or ketones in a basic medium, followed by intramolecular nucleophilic substitution to form oxiranes.
Industrial Production Methods
Industrial production of oxiranes, including this compound, often involves the epoxidation of alkenes using peracids due to the scalability and efficiency of this method .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dibromophenyl)oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and carboxylic acids
Substitution Reactions: The dibromophenyl group can participate in substitution reactions, where the bromine atoms are replaced by other substituents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and carboxylic acids are common nucleophiles used in ring-opening reactions
Conditions: These reactions typically occur under mild acidic or basic conditions, depending on the nucleophile involved.
Major Products
Scientific Research Applications
2-(3,4-Dibromophenyl)oxirane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4-Dibromophenyl)oxirane involves the following steps:
Ring-Opening: The oxirane ring opens in the presence of nucleophiles, leading to the formation of reactive intermediates.
Nucleophilic Attack: The nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the release of strain energy.
Formation of Products: The reaction proceeds through a series of steps, resulting in the formation of β-hydroxy esters, amines, or alcohols, depending on the nucleophile.
Comparison with Similar Compounds
Similar Compounds
cis-2,3-Epoxybutane: Similar in structure but with different substituents on the oxirane ring.
trans-2,3-Epoxybutane: Another similar compound with different stereochemistry.
1,2-Epoxybutane: Similar backbone but different substituents.
1,2,3,4-Diepoxybutane: Contains two oxirane rings, making it more reactive.
3,3-Dimethyloxirane: Different substituents on the oxirane ring.
Uniqueness
2-(3,4-Dibromophenyl)oxirane is unique due to the presence of the dibromophenyl group, which imparts distinct reactivity and properties compared to other oxiranes. The bromine atoms can participate in additional substitution reactions, making this compound versatile in synthetic applications .
Properties
Molecular Formula |
C8H6Br2O |
---|---|
Molecular Weight |
277.94 g/mol |
IUPAC Name |
2-(3,4-dibromophenyl)oxirane |
InChI |
InChI=1S/C8H6Br2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 |
InChI Key |
RVBPDZQHKVBBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C2=CC(=C(C=C2)Br)Br |
Origin of Product |
United States |
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